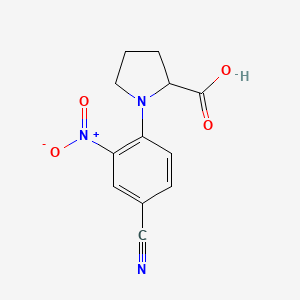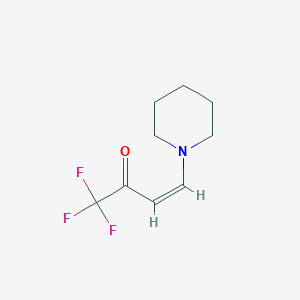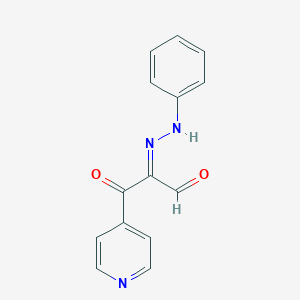![molecular formula C17H14Cl3N3S B7787104 2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787104.png)
2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, indole, and aniline moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride, resulting in the formation of 2,4,6-trichloroaniline . This intermediate can then be further reacted with 2-propylsulfanylindole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chlorinating agents and controlled reaction environments to ensure high yield and purity. The use of inert organic solvents and precise temperature control are crucial to avoid side reactions and contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The chloro groups and indole moiety play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloroaniline: A simpler analog with similar chlorination but lacking the indole moiety.
2,4,6-Trichloro-1,3,5-triazine: Another chlorinated compound with a triazine ring instead of an indole.
2-Propylsulfanylindole: Contains the indole moiety but lacks the chlorinated aniline structure.
Uniqueness
2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline is unique due to its combination of chloro, indole, and aniline groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,23H,2,7H2,1H3/b22-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVASSZNVPLADZ-JCMHNJIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C1=NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC\1=NC2=CC=CC=C2/C1=N/NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(4-bromophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7787025.png)
![N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7787028.png)

![[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]thiourea](/img/structure/B7787036.png)
![(2E)-3-oxo-N-pyrimidin-2-yl-2-[(pyrimidin-2-ylamino)methylidene]butanamide](/img/structure/B7787053.png)
![4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole](/img/structure/B7787061.png)
![7-chloro-4-[(Z)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]quinoline](/img/structure/B7787068.png)
![(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide](/img/structure/B7787074.png)
![ethyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]acetate](/img/structure/B7787083.png)



![(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide](/img/structure/B7787097.png)

